tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate
Overview
Description
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in research and development, particularly in the field of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate typically involves the reaction of 5-amino-3,3-dimethylazepane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols and are carried out in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-amino-3,3-dimethylhexanoate
- tert-Butyl 5-amino-3,3-dimethylheptanoate
- tert-Butyl 5-amino-3,3-dimethyloctanoate
Uniqueness
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered or eight-membered counterparts. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Biological Activity
tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate is a compound characterized by its unique seven-membered azepane ring structure, which influences its chemical and biological properties. With the molecular formula and a molecular weight of 242.36 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and biological research.
The compound features a tert-butyl ester group and an amino group, which are crucial for its reactivity and biological interactions. The synthesis typically involves the reaction of 5-amino-3,3-dimethylazepane with tert-butyl chloroformate under basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may modulate various biochemical pathways, making it a candidate for further pharmacological studies .
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of azepane compounds exhibit antimicrobial activity. The presence of the amino group may enhance interactions with microbial targets .
- Neuroprotective Effects : Some azepane derivatives have shown promise in neuroprotection against neurodegenerative diseases. The ability to cross the blood-brain barrier could be a significant factor in this activity .
- Pharmacological Applications : The compound is being investigated as a building block for pharmaceuticals, particularly in developing drugs targeting central nervous system disorders .
Study 1: Neuroprotective Activity
A study investigated the neuroprotective effects of various azepane derivatives, including this compound. Results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in treating neurodegenerative diseases.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited significant inhibitory activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
A comparative analysis with similar azepane derivatives reveals distinct biological profiles:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Seven-membered ring | Antimicrobial, Neuroprotective |
tert-Butyl 5-amino-3-methylazepane-1-carboxylate | Six-membered ring | Limited neuroprotective effects |
tert-Butyl 5-amino-4-methylazepane-1-carboxylate | Seven-membered ring with methyl substitution | Enhanced antimicrobial activity |
Properties
IUPAC Name |
tert-butyl 5-amino-3,3-dimethylazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(14)8-13(4,5)9-15/h10H,6-9,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSZLKWTGNMZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN(C1)C(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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